Penbutolol, chemically named 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, is a synthetic organic compound belonging to the class of β-adrenoceptor antagonists, also known as beta-blockers. [[24], []] While it finds clinical applications, this analysis focuses on its role in scientific research as a tool to investigate various physiological and pharmacological processes.
Penbutolol is a medication classified as a beta-adrenoceptor antagonist, primarily used in the treatment of hypertension. It is a non-selective beta blocker, meaning it can bind to both beta-1 and beta-2 adrenergic receptors. This dual action allows Penbutolol to decrease heart rate and cardiac output, ultimately lowering arterial blood pressure. The compound was approved by the Food and Drug Administration in 1987 but was withdrawn from the U.S. market in January 2015 for reasons unrelated to safety .
Penbutolol is synthesized from various chemical precursors and can be classified under the category of beta blockers, specifically as a sympathomimetic drug with partial agonist properties at beta adrenergic receptors. Its IUPAC name is (S)-1-(tert-butylamino)-3-(4-hydroxy-3-cyclopentylphenoxy)propan-2-ol, and it has a molecular formula of with a molar mass of approximately 291.435 g/mol .
The synthesis of Penbutolol involves several methods, including both chemical and enzymatic approaches. A notable method includes the kinetic resolution of racemic chlorohydrin using lipase from Pseudomonas species, yielding (S)-Penbutolol with high enantiomeric excess (up to 99%) but with variable total yields . Another approach utilizes Sharpless asymmetric dihydroxylation, although this method has drawbacks due to the use of toxic catalysts .
A common synthetic route involves the amination of 4-hydroxy-3-cyclopentylphenol with tert-butylamine in methanol, producing (S)-Penbutolol in good yield . The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize by-products.
Penbutolol's structure features a cyclopentyl group attached to a phenolic moiety, with a tert-butylamino group contributing to its pharmacological properties. Its three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats. The compound's structural formula can be depicted as follows:
The presence of hydroxyl groups contributes to its solubility in water and its interaction with biological targets .
Penbutolol undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:
These reactions are crucial for modifying Penbutolol for research applications or developing new therapeutic agents.
Penbutolol operates primarily by blocking beta-adrenergic receptors in the heart and kidneys. By binding to these receptors, it inhibits the action of endogenous catecholamines (such as adrenaline), leading to decreased heart rate and reduced force of contraction. This mechanism lowers cardiac output and arterial blood pressure.
Additionally, Penbutolol's partial agonist activity at beta receptors allows it to prevent excessive bradycardia while still providing antihypertensive effects. This dual action is particularly beneficial in clinical settings where maintaining a balance between efficacy and safety is crucial .
Penbutolol is a white crystalline powder with high solubility in water due to its hydroxyl groups. It has a melting point range around 170–173 °C and exhibits good stability under standard storage conditions.
The chemical properties include:
These properties are significant for understanding its pharmacokinetics and interactions within biological systems.
Penbutolol has been utilized extensively in scientific research due to its role as a beta-adrenoceptor antagonist. Key applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3